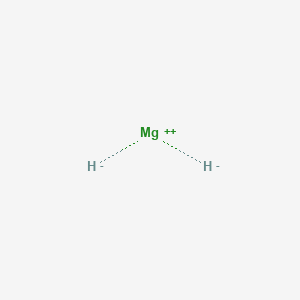

Magnesium dihydride

Descripción

Propiedades

IUPAC Name |

magnesium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLWKNJTVXDVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027581 | |

| Record name | Magnesium hydride (MgH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.321 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-27-8 | |

| Record name | Magnesium hydride (MgH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Determination of Magnesium Dihydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium dihydride (MgH₂) is a promising material for solid-state hydrogen storage due to its high hydrogen capacity (7.6 wt%), abundance, and low cost. The efficiency of hydrogen absorption and desorption is intrinsically linked to its crystal structure. A thorough understanding of the crystallographic arrangements of MgH₂ under various conditions is therefore paramount for optimizing its performance in hydrogen storage applications and other technological fields. This technical guide provides a comprehensive overview of the crystal structures of this compound, detailing the experimental and computational methodologies employed for their determination.

Polymorphs of this compound

This compound is known to exist in several polymorphic forms, with the most common being the ambient-pressure α-phase and the high-pressure γ and β phases. The crystallographic details of these phases are crucial for understanding their stability and hydrogen storage properties.

α-MgH₂: The Rutile Structure

Under standard temperature and pressure, this compound adopts the tetragonal rutile (TiO₂) structure, designated as α-MgH₂.[1] This is the most stable and commonly encountered phase. In this structure, each magnesium atom is octahedrally coordinated to six hydrogen atoms, while each hydrogen atom is coordinated to three magnesium atoms in a trigonal planar arrangement.

High-Pressure Polymorphs: γ-MgH₂ and β-MgH₂

Upon the application of high pressure, α-MgH₂ undergoes phase transitions to denser polymorphs. The first transition is to the orthorhombic γ-MgH₂ phase, which has a Pbcn space group.[2] Further increase in pressure leads to the formation of the cubic β-MgH₂ phase.[2][3] It is important to note that the γ-phase can also be synthesized as a metastable phase at ambient conditions through non-equilibrium methods such as ball milling.[2][4]

Quantitative Crystallographic Data

The precise determination of lattice parameters and atomic positions is fundamental to characterizing the different polymorphs of MgH₂. The following tables summarize the key crystallographic data for the α, γ, and β phases, compiled from experimental and computational studies.

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| α-MgH₂ | Tetragonal | P4₂/mnm (136) | 4.5168 | 4.5168 | 3.0205 | 90 | 90 | 90 | [5] |

| γ-MgH₂ | Orthorhombic | Pbcn (60) | 4.526 | 5.432 | 4.936 | 90 | 90 | 90 | [2] |

| β-MgH₂ | Cubic | Pa-3 (205) | 6.505 | 6.505 | 6.505 | 90 | 90 | 90 | [2] |

Experimental Protocols for Crystal Structure Determination

The elucidation of the crystal structures of this compound polymorphs relies on a combination of synthesis of high-quality samples and precise diffraction experiments.

Synthesis of MgH₂ Polymorphs

α-MgH₂ Synthesis (Direct Hydrogenation):

-

Starting Material: High-purity magnesium powder (e.g., 99.2%) with a particle size of 50-100 microns is used.[6]

-

Hydrogenation: The magnesium powder is placed in a high-pressure reactor. The reactor is then pressurized with hydrogen gas to 40-60 bar.[6]

-

Heating: The temperature is raised to 420-450 °C and maintained for a sufficient duration to ensure complete hydrogenation.[6]

-

Cooling and Passivation: The reactor is cooled to room temperature under a hydrogen atmosphere. The resulting α-MgH₂ powder is handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

High-Pressure Synthesis of γ-MgH₂ and β-MgH₂:

-

Starting Material: α-MgH₂ powder is used as the starting material.

-

High-Pressure Apparatus: A diamond anvil cell (DAC) or a multi-anvil press is employed to generate high pressures.[2][3][5][7][8][9][10][11][12]

-

Pressure Application: The α-MgH₂ sample is loaded into the pressure cell. The pressure is gradually increased. The α to γ transition typically occurs at pressures above 0.4 GPa, and the γ to β transition occurs at higher pressures, around 3.7 GPa.[3]

-

In-situ Analysis: The phase transitions are monitored in-situ using X-ray or neutron diffraction as the pressure is increased.

Synthesis of γ-MgH₂ by Ball Milling:

-

Starting Material: Commercial α-MgH₂ powder is used.

-

Milling Equipment: A high-energy planetary ball mill or a shaker mill is utilized.

-

Milling Parameters: The MgH₂ powder is milled under an inert atmosphere (e.g., argon) for extended periods (e.g., up to 20 hours).[4] The milling process induces localized high pressures and temperatures, leading to the formation of the metastable γ-MgH₂ phase.

X-ray Diffraction (XRD)

Powder X-ray diffraction is a primary technique for determining the crystal structure of MgH₂.

-

Sample Preparation: A fine powder of the MgH₂ sample is loaded into a capillary or onto a low-background sample holder. For air-sensitive samples, preparation is carried out in a glovebox.

-

Data Collection:

-

Instrument: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.

-

Geometry: Bragg-Brentano geometry is common for routine analysis.

-

Scan Range: A wide 2θ range (e.g., 10-90°) is scanned to collect a sufficient number of reflections.

-

Step Size and Count Time: A small step size (e.g., 0.02°) and adequate counting time per step are chosen to ensure good statistics, especially for weak reflections.

-

-

Data Analysis (Rietveld Refinement):

-

Software: Programs such as GSAS, FullProf, or TOPAS are used for Rietveld refinement.

-

Procedure: A structural model (including space group, atomic positions, and lattice parameters) for the expected phase(s) is used as a starting point. The software refines various parameters (e.g., lattice parameters, atomic positions, peak profile parameters, and background) to minimize the difference between the calculated and observed diffraction patterns.[4][13][14] Successful refinement yields accurate crystallographic information.

-

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen (or deuterium) atoms, as they have a larger neutron scattering cross-section compared to their X-ray scattering factor.

-

Sample Preparation: For incoherent scattering reasons, deuterated samples (MgD₂) are often used instead of hydrogenated ones. The powdered sample is loaded into a sample container made of a material with low neutron absorption (e.g., vanadium).

-

Data Collection:

-

Neutron Source: Experiments are performed at a research reactor or a spallation neutron source.

-

Instrument: A high-resolution powder diffractometer is used.

-

Data Acquisition: Diffraction data are collected over a wide range of scattering angles. For high-pressure studies, specialized pressure cells, such as diamond anvil cells designed for neutron scattering, are employed.[2][3][5][7][8][9][10][11][12]

-

-

Data Analysis (Rietveld Refinement): The analysis procedure is similar to that for XRD data. Rietveld refinement of the neutron diffraction pattern allows for the precise determination of the positions of the deuterium (B1214612) atoms within the crystal lattice, providing accurate bond lengths and angles.

Visualizing Structural Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the phase transition pathway of MgH₂ under pressure and a typical experimental workflow for its crystal structure determination.

Conclusion

The determination of the crystal structure of this compound and its polymorphs is a critical aspect of advancing its application in hydrogen storage and other fields. The combination of controlled synthesis, high-resolution X-ray and neutron diffraction, and sophisticated data analysis techniques like Rietveld refinement provides a powerful toolkit for researchers. This guide has outlined the key crystallographic features of the known MgH₂ phases and provided an overview of the experimental protocols necessary for their characterization. A continued investigation into the subtle structural details and phase transitions of MgH₂ will undoubtedly pave the way for the rational design of improved magnesium-based materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. High pressures - ILL Neutrons for Society [ill.eu]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Neutrons – Hard diamonds, high pressures [ornl.gov]

- 9. Methods for neutron diffraction studies on hydride superconductors and other metal hydrides | ORNL [ornl.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a diamond anvil cell for high-pressure neutron diffraction experiments [jopss.jaea.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Theoretical Thermodynamic Properties of Magnesium Hydride (MgH₂)

An In-depth Technical Guide for Researchers and Scientists

Magnesium hydride (MgH₂) has garnered significant attention as a promising material for solid-state hydrogen storage due to its high hydrogen capacity (7.6 wt%), abundance, and low cost. However, its practical application is hindered by its high thermodynamic stability and sluggish kinetics. This technical guide provides a comprehensive overview of the theoretically determined thermodynamic properties of MgH₂, offering valuable insights for researchers in materials science, chemistry, and drug development who may be exploring metal hydrides for various applications, including controlled release systems.

Core Thermodynamic Properties

The thermodynamic stability of MgH₂ is a critical factor governing its hydrogen absorption and desorption characteristics. The key thermodynamic parameters have been extensively investigated using first-principles calculations, primarily based on Density Functional Theory (DFT). These theoretical approaches provide a fundamental understanding of the material's behavior at the atomic level.

Data Presentation: Summary of Quantitative Thermodynamic Data

The following table summarizes the key theoretical thermodynamic properties of bulk α-MgH₂. These values are primarily derived from DFT calculations and represent a consensus from multiple theoretical studies.

| Thermodynamic Property | Symbol | Theoretical Value | Units | Notes |

| Enthalpy of Formation | ΔHf | -74.5 to -82 | kJ/mol H₂ | The reaction of hydrogen with Mg is exothermic.[1][2] |

| Entropy of Formation | ΔSf | -130 to -140 | J/(K·mol H₂) | Represents the change in disorder during hydride formation.[1] |

| Decomposition Temperature | Td | ~550 - 640 | K | Temperature required to desorb hydrogen at 1 bar pressure.[1] |

| Decomposition Pressure | Pd | 1 (at ~550 K) | bar | Equilibrium hydrogen pressure at a given temperature.[1] |

| Specific Heat Capacity (at constant pressure) | Cp | ~40-50 (at 300 K) | J/(mol·K) | Calculated using quasi-harmonic approximation; increases with temperature. |

Experimental Protocols: Computational Methodologies

The theoretical thermodynamic properties of MgH₂ are predominantly determined using first-principles quantum mechanical calculations based on Density Functional Theory (DFT). The following outlines a typical computational protocol for such investigations.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For MgH₂, DFT calculations are employed to determine the total energies of the constituent elements (Mg and H₂) and the MgH₂ compound, from which the enthalpy of formation can be derived.

A typical DFT protocol for MgH₂ includes:

-

Software Package: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or similar plane-wave DFT codes are commonly used.

-

Pseudopotentials: Ultrasoft pseudopotentials or the Projector Augmented-Wave (PAW) method are employed to describe the interaction between the core and valence electrons.

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice for describing the exchange and correlation effects.

-

Plane-Wave Cutoff Energy: A cutoff energy for the plane-wave basis set is chosen to ensure convergence of the total energy. This is typically in the range of 400-600 eV.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is increased until the total energy is converged.

-

Structural Optimization: The crystal structure of MgH₂ (and Mg) is fully relaxed to find the ground-state geometry by minimizing the forces on the atoms and the stress on the unit cell.

-

Total Energy Calculations: Single-point energy calculations are performed on the optimized structures of Mg, H₂, and MgH₂ to determine their total electronic energies at 0 K.

-

Enthalpy of Formation Calculation: The enthalpy of formation (ΔHf) is calculated using the following equation: ΔHf = Etotal(MgH₂) - Etotal(Mg) - Etotal(H₂)

Quasi-Harmonic Approximation (QHA)

To determine thermodynamic properties at finite temperatures, such as entropy and specific heat capacity, the quasi-harmonic approximation (QHA) is often employed in conjunction with DFT.

The QHA protocol involves:

-

Phonon Calculations: Phonon frequencies are calculated at various unit cell volumes using Density Functional Perturbation Theory (DFPT) or the finite displacement method.

-

Helmholtz Free Energy: The vibrational contribution to the Helmholtz free energy is calculated from the phonon density of states at each volume.

-

Gibbs Free Energy: The Gibbs free energy is then determined as a function of temperature and pressure.

-

Thermodynamic Properties: Other thermodynamic properties, such as entropy (S) and specific heat capacity at constant pressure (Cp), are derived from the Gibbs free energy.

Mandatory Visualization: Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize key processes and relationships in the study of MgH₂ thermodynamics.

Caption: Hydrogen absorption and desorption pathway in the Mg/MgH₂ system.

Caption: Workflow for calculating thermodynamic properties of MgH₂ using DFT.

Caption: Relationship between key thermodynamic variables for MgH₂.

References

An In-depth Technical Guide to the Electronic Structure of Magnesium Dihydride (MgH₂)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium dihydride (MgH₂) is a promising material for solid-state hydrogen storage due to its high hydrogen content (7.6 wt.%)[1]. A thorough understanding of its electronic structure is paramount for optimizing its hydrogen absorption and desorption kinetics, which currently hinder its widespread practical application. This guide provides a comprehensive overview of the electronic properties of MgH₂, including its bonding characteristics, band structure, and density of states. Detailed experimental and computational methodologies are presented, along with a summary of key quantitative data. The information is intended to serve as a foundational resource for researchers and scientists. While not a direct application, the detailed materials science perspective may be of interest to drug development professionals exploring inorganic nanomaterials.

Bonding Characteristics

The chemical bonding in this compound is a complex mixture of ionic and covalent interactions[2]. Synchrotron X-ray diffraction studies have revealed that the magnesium atom is nearly fully ionized, best represented as Mg¹·⁹¹⁺, while the hydrogen atom is weakly ionized as H⁰·²⁶⁻[3]. This charge distribution indicates a significant ionic character to the Mg-H bond.

However, charge density maps also show evidence of weak covalent bonding between magnesium and hydrogen, as well as between adjacent hydrogen atoms[3]. The charge density at the midpoint of the apical Mg-H bonds is approximately 0.26 e/ų, and for the equatorial Mg-H bonds, it is 0.21 e/ų[3]. These values are substantially lower than that of a typical covalent bond, such as in silicon (0.7 e/ų), but higher than in a purely ionic crystal like LiH (0.12 e/ų)[3]. The extremely low charge density in the interstitial regions (0.02 e/ų) suggests the absence of significant metallic bonding[3]. This mixed bonding nature is a key factor in the material's stability and dehydrogenation properties[3].

Electronic Band Structure and Density of States

This compound in its common α-phase is a wide-bandgap insulator[4][5]. The electronic states of magnesium and hydrogen are hybridized throughout the valence and conduction bands[6]. The valence band is primarily composed of H 1s orbitals, with contributions from Mg 3s and 3p orbitals, while the conduction band is mainly formed by Mg 3s and 3p states.

The total density of states (DOS) exhibits several peaks in the valence band, resulting from the bonding between H s electrons and Mg s and p electrons[7]. The nature of the band gap is a subject of ongoing research, with some computational studies suggesting an indirect gap and others a direct gap, depending on the theoretical approach used[4][5]. The magnitude of the band gap is also sensitive to the computational method, with standard DFT approaches like the Generalized Gradient Approximation (GGA) often underestimating the experimental value[2]. More advanced methods, such as the GW approximation, provide results in better agreement with experimental findings[5].

Data Presentation

The following tables summarize key quantitative data on the electronic and structural properties of this compound.

Table 1: Experimentally and Theoretically Determined Electronic Band Gap of α-MgH₂

| Band Gap (eV) | Method | Type | Reference |

| 5.6 ± 0.1 | Ellipsometry and Spectrophotometry | - | [8] |

| 5.16 | Penn's Formula | Average | [2][4] |

| 3.71 | DFT-GGA | Indirect | [9] |

| 4.91 | DFT-GGA | Indirect | [4] |

| 5.58 | GW Approximation | Indirect | [5] |

| 6.52 | GW Approximation | Direct | [5] |

| 3.34 | DFT (PBE-GGA) | Indirect | [10] |

Table 2: Crystal Structure and Lattice Parameters of MgH₂ Polymorphs

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| α-MgH₂ | Tetragonal | P4₂/mnm (136) | 4.48 | 4.48 | 2.99 | [9] |

| α-MgH₂ | Tetragonal | P4₂/mnm (136) | 4.533 | 4.533 | 3.022 | [11] |

| γ-MgH₂ | Orthorhombic | Pbcn (60) | 4.54 | 5.43 | 4.95 | [12] |

| β-MgH₂ | Orthorhombic | Pnma (62) | 3.113 | 5.301 | 5.997 | [3] |

Table 3: Enthalpy of Formation (ΔHf) for MgH₂

| ΔHf (kJ/mol H₂) | Method | Reference |

| -75 | Experimental | [13] |

| -76.1 ± 1 | Experimental | [6] |

| -75.2 | Standard Enthalpy of Formation | [7] |

| -82 ± 1 | Diffusion Monte Carlo (DMC) | [6] |

| -72 | DFT-LDA | [13] |

| -54.56 | DFT | [1] |

Experimental and Computational Protocols

Experimental Protocols

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of a material's surface[11]. Due to the high reactivity of MgH₂ with air and moisture, special handling procedures are required[7].

-

Sample Preparation and Handling: All sample preparation and mounting should be performed in an inert atmosphere (e.g., argon or nitrogen) within a glovebox[7]. Samples can be mounted on a holder using adhesive copper tape[7]. To prevent air exposure during transfer to the XPS instrument, a portable glove box coupled to the load-lock chamber should be used[7].

-

Instrumentation: A monochromatic Al Kα X-ray source is typically used. The analysis chamber should be maintained at ultra-high vacuum (UHV) conditions.

-

Data Acquisition: High-resolution spectra are acquired for the Mg 2p, O 1s, and C 1s regions. The binding energy scale is typically calibrated using the adventitious carbon C 1s peak at 284.6 eV[7].

-

Data Analysis: The acquired spectra are analyzed to identify the binding energies of the core levels, which provide information about the chemical states. For MgH₂, the Mg 2p peak is expected around 49.8 eV[7]. The modified Auger parameter can also be used for chemical state analysis, as it is independent of sample charging[7].

Synchrotron XRD provides high-resolution diffraction data, which is essential for detailed structural analysis, including charge density distribution[4].

-

Sample Preparation: The MgH₂ powder sample is typically sealed in a thin-walled glass capillary under an inert atmosphere to prevent oxidation.

-

Instrumentation: The experiment is performed at a synchrotron radiation facility. A monochromatic X-ray beam with a specific wavelength (e.g., 0.696 Å) is used[3]. Data is collected using a 2D detector, such as a CCD camera or an image plate[14].

-

Data Acquisition: Diffraction patterns are collected over a wide 2θ range (e.g., 5.0° to 73.0°) in fine steps (e.g., 0.02°)[3].

-

Data Analysis (Rietveld and Maximum Entropy Method): The collected 2D images are calibrated and converted into 1D diffraction patterns[14]. The Rietveld method, implemented in software like GSAS or MAUD, is used to refine the crystal structure, lattice parameters, and atomic positions[14]. For charge density analysis, the structure factors obtained from the Rietveld refinement are used as input for the Maximum Entropy Method (MEM)[3][4]. The MEM analysis yields the electron charge density distribution within the crystal lattice[3][4].

XAS is a powerful technique for probing the local electronic structure and coordination environment of specific elements[5][8]. In-situ XAS can be used to study changes during hydrogen absorption and desorption[5][8].

-

Sample Preparation: For transmission measurements, thin films of MgH₂ are deposited on X-ray transparent substrates like silicon nitride membranes[5]. A thin palladium overlayer is often added to catalyze hydrogen absorption and prevent oxidation[5].

-

Instrumentation: The experiment is conducted at a synchrotron beamline. Spectra are recorded at the absorption edge of the element of interest (e.g., Mg K-edge)[5]. Data can be collected in different modes, such as total electron yield (TEY) for surface sensitivity and total fluorescence yield (TFY) for bulk sensitivity[2].

-

In-Situ Measurements: For in-situ studies, the sample is placed in a specialized cell that allows for controlled temperature and gas environment (e.g., purging with H₂ in He)[5]. Spectra are collected as a function of temperature or time to monitor changes in the electronic structure during reactions[5].

-

Data Analysis: The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and local symmetry of the absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine bond distances and coordination numbers.

Computational Protocol: Density Functional Theory (DFT)

DFT is a widely used computational method to investigate the electronic structure and properties of materials from first principles[10][15].

-

Step 1: Structure Definition: The calculation begins with defining the crystal structure of MgH₂, including the lattice parameters and atomic positions for a specific polymorph (e.g., α-MgH₂)[10].

-

Step 2: Input Parameter Setup: Key computational parameters are defined in the input file for a DFT software package like Quantum ESPRESSO or VASP[10][15]. These include:

-

Exchange-Correlation Functional: The Generalized Gradient Approximation with the Perdew-Burke-Ernzerhof functional (GGA-PBE) is commonly used[10].

-

Pseudopotentials: Projector-augmented wave (PAW) or other pseudopotentials are chosen to represent the interaction between core and valence electrons[15].

-

Plane-Wave Energy Cutoff: A sufficiently high energy cutoff (e.g., 40 Ry) is set to ensure convergence of the total energy[10].

-

k-point Mesh: A Monkhorst-Pack grid (e.g., 12x12x12 for bulk) is used to sample the Brillouin zone[10].

-

-

Step 3: Structural Relaxation: The geometry of the unit cell, including lattice constants and atomic positions, is optimized by minimizing the forces on the atoms and the stress on the cell until they are below a certain threshold[10].

-

Step 4: Self-Consistent Field (SCF) Calculation: An SCF calculation is performed on the relaxed structure to obtain the ground-state electron density and total energy[10].

-

Step 5: Property Calculations: Using the ground-state electron density, post-processing calculations are performed to determine:

-

Electronic Band Structure: The energy eigenvalues are calculated along high-symmetry directions in the Brillouin zone.

-

Density of States (DOS): The total and partial DOS are calculated to understand the contribution of different atomic orbitals to the electronic states.

-

-

Step 6: Data Analysis: The output from these calculations is analyzed to determine the band gap, the nature of bonding, and other electronic properties.

Conclusion

The electronic structure of this compound is characterized by a wide band gap and a mixed ionic-covalent bonding nature. This unique electronic configuration governs its thermodynamic stability and is a critical factor in its performance as a hydrogen storage material. A combination of advanced experimental techniques, such as synchrotron X-ray diffraction and X-ray absorption spectroscopy, and theoretical methods like Density Functional Theory, provides a comprehensive understanding of its properties. Further research aimed at modifying the electronic structure through strategies like nanostructuring and doping is essential for developing MgH₂-based materials with improved hydrogen storage capabilities for practical applications.

References

- 1. sketchviz.com [sketchviz.com]

- 2. escholarship.org [escholarship.org]

- 3. worthe-it.co.za [worthe-it.co.za]

- 4. researchgate.net [researchgate.net]

- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. eta.lbl.gov [eta.lbl.gov]

- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 10. mdpi.com [mdpi.com]

- 11. Bridging Materials and Analytics: A Comprehensive Review of Characterization Approaches in Metal-Based Solid-State Hydrogen Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. escholarship.org [escholarship.org]

- 15. mdpi.com [mdpi.com]

Synthesis of Nanocrystalline Magnesium Dihydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methodologies for nanocrystalline magnesium dihydride (MgH₂), a promising material for solid-state hydrogen storage. The document details the experimental protocols for key synthesis techniques, presents quantitative data for comparative analysis, and visualizes the intricate relationships between synthesis parameters and material properties.

Introduction

This compound (MgH₂) is a compelling candidate for hydrogen storage due to its high gravimetric (7.6 wt%) and volumetric (110 g/L) hydrogen densities, coupled with the natural abundance and low cost of magnesium.[1][2] However, its practical application is hindered by high thermodynamic stability and sluggish absorption/desorption kinetics.[2] Nanostructuring of MgH₂ has emerged as a key strategy to overcome these limitations by reducing diffusion distances, increasing surface area, and altering the thermodynamic properties of the material.[3] This guide explores the core synthesis techniques employed to produce nanocrystalline MgH₂ with enhanced hydrogen storage characteristics.

Synthesis Methodologies and Experimental Protocols

Several techniques have been developed to synthesize nanocrystalline MgH₂. The most prominent methods include ball milling, gas-phase condensation, hydriding combustion synthesis, and solution-based synthesis. Each method offers distinct advantages and challenges, leading to nanocrystals with varying properties.

Ball Milling

High-energy ball milling is a top-down mechanochemical process widely used for the synthesis of nanocrystalline materials.[3] This method involves the repeated fracturing and cold welding of powder particles in a high-energy mill, leading to a reduction in grain size and the creation of a high density of defects.[3][4]

Experimental Protocol:

-

Precursor Materials: Commercial MgH₂ powder or elemental Mg powder. Catalysts such as transition metals (e.g., Ti, V, Ni, Fe), metal oxides (e.g., Nb₂O₅, TiO₂), or carbon materials are often co-milled to enhance kinetics.[5][6]

-

Milling Apparatus: A planetary or attritor ball mill is typically used. The milling vials and balls are commonly made of hardened steel or stainless steel.

-

Milling Parameters:

-

Milling Time: Ranges from a few minutes to over 100 hours. Longer milling times generally lead to smaller crystallite sizes but can also lead to contamination from the milling media.[5][6]

-

Milling Speed: Typically ranges from 200 to 600 rpm. Higher speeds impart more energy, leading to faster grain refinement.[6]

-

Ball-to-Powder Ratio (BPR): A higher BPR (e.g., 20:1) results in more energetic collisions and faster particle size reduction.

-

Milling Atmosphere: Milling can be performed under an inert argon atmosphere or a reactive hydrogen atmosphere. Reactive ball milling under hydrogen can lead to the direct formation of MgH₂ from Mg.

-

-

Post-Milling Handling: All handling of the nanocrystalline MgH₂ powder must be performed in an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

Gas-Phase Condensation (GPC)

Gas-phase condensation is a bottom-up physical vapor deposition technique that allows for the synthesis of high-purity, unagglomerated nanoparticles. The process typically involves two main steps: the formation of magnesium nanoparticles and their subsequent in-situ hydriding.[7]

Experimental Protocol:

-

Step 1: Synthesis of Nanocrystalline Mg Powder:

-

Apparatus: A vacuum chamber equipped with an evaporation source (e.g., a resistively heated boat or an electron beam evaporator) and a collection surface.

-

Procedure: High-purity magnesium is evaporated in a low-pressure inert gas atmosphere (e.g., helium). The evaporated Mg atoms collide with the inert gas atoms, lose their kinetic energy, and condense to form nanoparticles in the gas phase. These nanoparticles are then collected on a cooled substrate.[7]

-

Parameter Control: The particle size can be controlled by adjusting the evaporation rate, the type and pressure of the inert gas, and the condensation temperature.[8]

-

-

Step 2: In-situ Hydriding:

Hydriding Combustion Synthesis (HCS)

Hydriding combustion synthesis is a rapid and cost-effective method for producing nano/submicron Mg-based hydrides. This technique utilizes a self-propagating, high-temperature reaction.

Experimental Protocol:

-

Precursor Materials: Fine magnesium powder.

-

Apparatus: A reaction vessel capable of withstanding high temperatures and pressures.

-

Procedure: A pellet of the precursor material is placed in the reaction vessel, which is then pressurized with hydrogen. The reaction is initiated locally by a heat source (e.g., a heated filament). Once initiated, a combustion wave propagates through the material, converting the magnesium into this compound.

-

Advantages: The process is very fast and can lead to the formation of nanocrystalline MgH₂ with a high surface area.[10]

Solution-Based Synthesis

Solution-based methods offer a "bottom-up" approach to producing nanocrystalline MgH₂ with controlled size and morphology. One such method involves the use of microwave assistance.[11]

Experimental Protocol (Microwave-Assisted):

-

Precursor Materials: Magnesium chloride (MgCl₂), lithium hydride (LiH), and a solvent system (e.g., ethanol, isopropyl alcohol, and tetrahydrofuran (B95107) (THF)).[11]

-

Procedure:

-

MgCl₂ is dissolved in a mixture of alcohol and THF.

-

LiH is added to the solution.

-

The mixture is heated using microwave irradiation to a specific temperature (e.g., 100°C) for a set duration (e.g., 15 minutes).[11]

-

The resulting MgH₂ nanoparticles are separated from the byproduct (LiCl) by centrifugation and washing with THF.[11]

-

-

Particle Size Control: The choice of alcohol can influence the final particle size of the MgH₂ nanoparticles.[11]

Quantitative Data Summary

The properties of nanocrystalline MgH₂ are highly dependent on the synthesis method and the specific experimental parameters employed. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Influence of Ball Milling Parameters on MgH₂ Properties

| Milling Time (h) | Milling Speed (rpm) | Catalyst (wt%) | Crystallite Size (nm) | Desorption Temp. (°C) | Hydrogen Capacity (wt%) | Reference |

| 1 to 20 | - | None | 900 down to 13 | 410 down to 335 | - | [12] |

| 20 | - | 5% TiF₃ | 7 | 300 | 6.8 | [6] |

| 10 | - | Ni | - | 250 | 6.1 | [12] |

| - | 200 to 600 | None | 18 down to 7 | 400 down to 350 | - | [6] |

| 180 min | 300 | 5% SWCNT | - | - | - | [13] |

Table 2: Properties of Nanocrystalline MgH₂ from Different Synthesis Methods

| Synthesis Method | Precursor(s) | Particle/Crystallite Size | Desorption Temp. (°C) | Hydrogen Capacity (wt%) | Reference |

| Gas-Phase Condensation | Mg vapor + H₂ | 30-50 nm (Mg), larger after hydriding | - | - | [7] |

| Hydriding Combustion | Mg powder + H₂ | Sub-micron/nano | - | 6.2 | [10] |

| Microwave-Assisted Solution | MgCl₂, LiH | 5-17 nm | 301.77 | - | [11] |

| Reactive Ball Milling | Mg + H₂ | ~10 nm | - | - | [5] |

Visualization of Workflows and Relationships

Understanding the synthesis process and the factors influencing the final product is crucial for designing materials with desired properties. The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

Caption: General workflow for synthesis and characterization of nanocrystalline MgH₂.

Caption: Logical relationships between ball milling parameters and MgH₂ properties.

Characterization of Nanocrystalline MgH₂

A suite of analytical techniques is employed to characterize the structural, morphological, and hydrogen storage properties of the synthesized nanocrystalline MgH₂.

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the sample (e.g., β-MgH₂, γ-MgH₂, MgO), determine the crystallite size using the Scherrer equation or Williamson-Hall analysis, and quantify lattice strain.[5]

-

Scanning Electron Microscopy (SEM): Provides information on the particle size, morphology, and surface features of the synthesized powders.[5]

-

Transmission Electron Microscopy (TEM): Enables high-resolution imaging of the nanostructure, including direct visualization of nanoparticles and grain boundaries. Selected area electron diffraction (SAED) can be used to identify crystalline phases at the nanoscale.[7]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the hydrogen desorption temperature, enthalpy of desorption, and the amount of hydrogen released upon heating.[5]

-

Pressure-Composition-Temperature (PCT) Analysis: A Sieverts-type apparatus is used to measure the hydrogen absorption and desorption isotherms, which provide information on the hydrogen storage capacity, thermodynamics (van't Hoff plot), and kinetics.

Conclusion

The synthesis of nanocrystalline this compound is a critical step toward realizing its potential as a practical hydrogen storage material. This guide has provided an in-depth overview of the primary synthesis techniques, including detailed experimental considerations and a comparative summary of the resulting material properties. The choice of synthesis method and the precise control of experimental parameters are paramount in tailoring the nanostructure and, consequently, the hydrogen storage performance of MgH₂. Further research and development in scalable and cost-effective synthesis routes will be crucial for the advancement of magnesium-based hydrogen storage systems.

References

- 1. Nanostructuring of Mg-Based Hydrogen Storage Materials: Recent Advances for Promoting Key Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Aspects of MgH2 Morphological and Structural Changes during High-Energy Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Preparation Methods of Magnesium-Based Hydrogen Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hielscher.com [hielscher.com]

- 8. Comparison of commercial and hydriding-combustion-synthesized Mg–hydride - Research Article | SciPeople Scientists Network [en.scipeople.ru]

- 9. d-nb.info [d-nb.info]

- 10. Enhancing Hydrogen Storage Properties of MgH2 by Transition Metals and Carbon Materials: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hydrogen Storage Mechanism of Magnesium Dihydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing hydrogen storage in magnesium dihydride (MgH₂). It delves into the thermodynamic and kinetic challenges associated with MgH₂ and explores the key strategies of nanostructuring and catalytic doping to enhance its performance as a viable hydrogen storage material. This document is intended for researchers and scientists in the fields of materials science, chemistry, and renewable energy.

The Core Hydrogen Storage Mechanism of this compound

This compound (MgH₂) has long been considered a promising solid-state hydrogen storage material due to its high theoretical hydrogen capacity of 7.6 wt%, the abundance and low cost of magnesium, and its good reversibility. The fundamental mechanism of hydrogen storage in MgH₂ involves a reversible chemical reaction where magnesium metal (Mg) reacts with hydrogen gas (H₂) to form the hydride (MgH₂).

The overall reaction is as follows:

Mg + H₂ ⇌ MgH₂

This process can be broken down into two key phases: hydrogenation (hydrogen absorption) and dehydrogenation (hydrogen desorption).

Hydrogenation (Absorption) Pathway

The absorption of hydrogen by magnesium is a multi-step process that can be generalized as follows:

-

Physisorption: Hydrogen molecules (H₂) initially adhere to the surface of the magnesium metal through weak van der Waals forces.

-

Dissociation and Chemisorption: The H-H bond in the hydrogen molecules is broken, and the resulting hydrogen atoms (H) chemically bond to the magnesium surface. This is often a rate-limiting step due to a significant activation energy barrier.[1]

-

Surface Penetration and Bulk Diffusion: The hydrogen atoms then penetrate the surface and diffuse through the magnesium crystal lattice.

-

Nucleation and Growth: As the concentration of hydrogen within the magnesium lattice increases, nuclei of the this compound (β-MgH₂) phase begin to form and grow. This phase transformation involves a change from the hexagonal close-packed (hcp) structure of Mg to the tetragonal rutile-type structure of β-MgH₂. A metastable orthorhombic high-pressure phase, γ-MgH₂, can also be formed, particularly in nanostructured materials.[2]

Dehydrogenation (Desorption) Pathway

The release of hydrogen from this compound is the reverse process of hydrogenation:

-

Nucleation of the Metallic Phase: The process begins with the formation of magnesium metal (Mg) nuclei within the MgH₂ matrix.

-

Hydrogen Diffusion: Hydrogen atoms diffuse from the bulk of the MgH₂ to the surface of the newly formed Mg nuclei.

-

Recombination and Desorption: On the surface of the Mg, hydrogen atoms recombine to form H₂ molecules, which then desorb from the surface as a gas. The recombination of hydrogen atoms is a significant kinetic barrier.[1]

A "burst effect" has been identified during the initial stages of dehydrogenation, where the initial energy barriers are significantly higher (2.52-2.53 eV) than those for subsequent hydrogen removal (0.12-1.51 eV), highlighting the kinetic challenges.[3]

The following diagram illustrates the fundamental hydrogenation and dehydrogenation pathways in the Mg/MgH₂ system.

Thermodynamic and Kinetic Limitations of MgH₂

Despite its high hydrogen capacity, the practical application of MgH₂ is hindered by two major intrinsic challenges:

-

High Thermodynamic Stability: The formation of MgH₂ is highly exothermic, with an enthalpy of formation (ΔH) of approximately -74.5 kJ/mol H₂.[4] This strong Mg-H bond results in a high decomposition temperature, typically above 300°C under atmospheric pressure, which is too high for many practical applications, especially for onboard hydrogen storage in vehicles.

-

Sluggish Kinetics: The rates of both hydrogen absorption and desorption are slow. This is attributed to several factors, including the high activation energy for hydrogen dissociation on the Mg surface, the slow diffusion of hydrogen through the growing MgH₂ layer during absorption, and the high energy barrier for the recombination of hydrogen atoms during desorption.[1]

Strategies for Enhancing the Hydrogen Storage Properties of MgH₂

To overcome the thermodynamic and kinetic limitations of MgH₂, researchers have primarily focused on two key strategies: nanostructuring and the addition of catalysts.

Nanostructuring

Reducing the particle and crystallite size of Mg/MgH₂ to the nanoscale has been shown to significantly improve both its thermodynamic and kinetic properties.[5]

Mechanism of Improvement by Nanostructuring:

-

Thermodynamic Destabilization: For very small nanoparticles (a few nanometers in size), the surface energy becomes a significant contributor to the total energy of the system, which can lead to a decrease in the enthalpy of dehydrogenation.

-

Enhanced Kinetics:

-

Increased Surface Area: Nanoparticles have a much higher surface-area-to-volume ratio, providing more sites for the interaction with hydrogen.

-

Shortened Diffusion Paths: The smaller particle size reduces the distance that hydrogen atoms need to diffuse through the material during both absorption and desorption.

-

Increased Defects and Grain Boundaries: The presence of a higher density of defects and grain boundaries in nanostructured materials can act as preferential pathways for hydrogen diffusion and nucleation sites for the hydride or metal phase.[5]

-

The following diagram illustrates the benefits of nanostructuring on the hydrogen storage mechanism.

Catalytic Doping

The addition of catalysts is a highly effective method to improve the kinetics of hydrogen absorption and desorption in MgH₂. Transition metals and their compounds are the most widely studied catalysts.

Mechanism of Catalytic Action:

-

"Hydrogen Pathway" or "Spillover" Effect: Catalysts with a high affinity for hydrogen, such as certain transition metals, can readily dissociate molecular hydrogen on their surface. The resulting hydrogen atoms can then "spill over" onto the surface of the Mg/MgH₂ and diffuse into the bulk, bypassing the slow dissociation step on the magnesium surface.

-

Weakening of Mg-H Bonds: Catalysts can electronically interact with MgH₂, weakening the Mg-H bonds in the vicinity of the catalyst particles. This lowers the activation energy for dehydrogenation.

-

Facilitating Nucleation: Catalyst particles can act as preferential nucleation sites for the Mg or MgH₂ phase, reducing the energy barrier for phase transformation.

The diagram below illustrates the catalytic mechanism of a transition metal (TM) on the dehydrogenation of MgH₂.

Quantitative Data on Modified MgH₂ Systems

The following tables summarize key quantitative data for pristine and modified MgH₂ systems, providing a comparative overview of their hydrogen storage performance.

Table 1: Dehydrogenation Properties of Various MgH₂-Based Systems

| Material System | Onset Desorption Temperature (°C) | Peak Desorption Temperature (°C) | Hydrogen Capacity (wt%) | Desorption Rate | Reference |

| Pristine MgH₂ (as-received) | ~360 | ~427 | 7.2 | - | [6] |

| Pristine MgH₂ (ball-milled) | ~267 | ~353 | 7.0 | - | [6] |

| MgH₂ + 5 wt% Ni | ~180 | - | 6.7 | 6.7 wt% in 3 min at 300°C | [7] |

| MgH₂ + 20 wt% Ni-Cr | 86-117, 152-162, 281-351 | - | 5.2 | - | [8] |

| MgH₂ + 7 wt% LHEA* | 338 | 387 | ~6.8 | ~5.4 wt% in 40 min at 300°C | [9] |

| MgH₂ + 10 wt% K₂MoO₄ | ~250 | - | - | Complete in < 15 min at 320°C | [6] |

| MgH₂ + 1 mol% Nb₂O₅ | - | - | ~6.0 | - | [9] |

| Nanostructured Ti-catalyzed MgH₂ | < 200 | - | - | - | [10] |

*LHEA: Leached High Entropy Alloy

Table 2: Hydrogen Absorption Properties and Activation Energies

| Material System | Absorption Conditions | Hydrogen Capacity (wt%) | Activation Energy (Ea) for Dehydrogenation (kJ/mol) | Reference |

| Pristine MgH₂ (as-received) | - | - | ~160-188 | [11] |

| Pristine MgH₂ (ball-milled) | - | - | ~162 | [12] |

| MgH₂ + 5 wt% Ni | 4.6 wt% in 20 min at 125°C, 3 MPa | 4.6 | 90 | [7][13] |

| MgH₂ + 20 wt% Ni-Cr | - | - | 65-96 | [8] |

| MgH₂ + 7 wt% LHEA* | ~6.1 wt% in 2 min at 300°C, 10 atm | ~6.1 | - | [9] |

| MgH₂ + 10 wt% K₂MoO₄ | 5.5 wt% in 20 min at 200°C, 3 MPa | 5.5 | 135.46 | [6] |

| MgH₂ + 1 mol% Nb₂O₅ | ~4.5 wt% in 15 s at RT, 1.0 MPa | >5.7 | 90 | [2][13] |

| Nanostructured Ti-catalyzed MgH₂ | 40 times faster than commercial MgH₂ at 300°C | - | 77.7 | [10] |

*LHEA: Leached High Entropy Alloy

Table 3: Cycling Stability of Selected MgH₂ Systems

| Material System | Cycling Conditions | Capacity Retention | Number of Cycles | Reference |

| MgH₂ + 5 wt% Ni | - | Significant decrease in first few cycles, then slight decrease | >10 | [7] |

| MgH₂-VTiCr | 300°C | Good stability | 100 | [14] |

| MgH₂ + 7 wt% LHEA* | 300°C | Negligible degradation | 25 | [9] |

| MgH₂ + 10 wt% K₂MoO₄ | - | >92% | 10 | [6] |

| MgH₂-ZrNi₅ | 275°C | High stability | 600 | [15] |

*LHEA: Leached High Entropy Alloy

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of MgH₂-based hydrogen storage materials.

Material Synthesis: High-Energy Ball Milling

High-energy ball milling is a common technique for synthesizing nanostructured and catalyst-doped MgH₂.

Objective: To reduce particle size and intimately mix MgH₂ with catalytic additives.

Apparatus: Planetary ball mill, hardened steel or zirconia vials and balls.

General Procedure:

-

Loading: The vial and balls are loaded with the starting materials (e.g., MgH₂ powder and catalyst) inside an inert atmosphere glovebox to prevent oxidation. The ball-to-powder weight ratio is a critical parameter, typically ranging from 10:1 to 50:1.

-

Milling Atmosphere: The vial is sealed and can be filled with an inert gas (e.g., Argon) or a reactive gas (e.g., Hydrogen) to a specific pressure.

-

Milling Process: The milling is performed at a set rotational speed (e.g., 200-900 rpm) for a specific duration (e.g., 15 minutes to 20 hours). The milling process often involves cycles of milling and rest to prevent excessive heating.[12][16]

-

Sample Handling: After milling, the vial is opened inside the glovebox, and the resulting powder is collected for characterization.

The following diagram outlines the workflow for high-energy ball milling.

Thermodynamic and Kinetic Analysis: Pressure-Composition-Temperature (PCT) Measurements

PCT measurements, often performed using a Sieverts apparatus, are crucial for determining the thermodynamic properties (enthalpy and entropy of hydride formation) and the kinetics of hydrogen absorption and desorption.

Objective: To measure the equilibrium pressure of hydrogen as a function of hydrogen concentration in the material at a constant temperature.

Apparatus: Sieverts-type volumetric apparatus, which includes a calibrated gas reservoir, a sample holder, pressure transducers, and a temperature control system.

General Procedure:

-

Sample Preparation and Activation: A known mass of the sample is loaded into the sample holder inside a glovebox. The sample is then activated by heating under vacuum to remove any surface contaminants and adsorbed gases. This may be followed by several hydrogen absorption/desorption cycles.

-

Isothermal Measurement: The sample temperature is set and maintained at a constant value.

-

Gas Dosing: A known amount of hydrogen gas is introduced from the calibrated reservoir into the sample holder.

-

Equilibration: The system is allowed to reach thermal and pressure equilibrium. The final pressure and the amount of hydrogen absorbed by the sample are recorded.

-

Data Collection: Steps 3 and 4 are repeated to obtain a series of data points for the absorption isotherm. For desorption, hydrogen is incrementally removed from the sample holder, and the equilibrium pressure is measured.

-

Data Analysis: The amount of hydrogen absorbed/desorbed is plotted against the equilibrium pressure to generate the PCT isotherm. From the van't Hoff plot of ln(P_eq) vs. 1/T for different isotherms, the enthalpy (ΔH) and entropy (ΔS) of hydride formation can be calculated.[4]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal events, such as phase transitions and chemical reactions, as a function of temperature. For MgH₂, it is used to determine the dehydrogenation temperature and to calculate the activation energy of the process.

Objective: To determine the temperature and enthalpy of dehydrogenation and to calculate the activation energy.

Apparatus: Differential Scanning Calorimeter.

General Procedure:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum pan inside a glovebox.

-

Measurement: The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) under a continuous flow of inert gas (e.g., Argon or Nitrogen). The heat flow to the sample is measured relative to an empty reference pan.

-

Data Analysis: The dehydrogenation event appears as an endothermic peak in the DSC curve. The onset and peak temperatures of this peak provide information about the dehydrogenation temperature.

-

Activation Energy Calculation (Kissinger Method): By performing DSC measurements at several different heating rates (β), the activation energy (Ea) can be determined using the Kissinger equation:

ln(β / T_p²) = -Ea / (R * T_p) + C

where T_p is the peak temperature, R is the gas constant, and C is a constant. A plot of ln(β / T_p²) versus 1/T_p yields a straight line with a slope of -Ea/R.[7]

Conclusion

The hydrogen storage mechanism in this compound is a well-understood but challenging system. The primary obstacles of high thermodynamic stability and slow kinetics have been effectively addressed through the synergistic application of nanostructuring and catalytic doping. Nanostructuring improves both thermodynamics and kinetics by increasing surface area, shortening diffusion paths, and introducing defects. Catalysts, particularly transition metals and their compounds, significantly enhance the kinetics by providing low-energy pathways for hydrogen dissociation and recombination. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers aiming to further develop and optimize MgH₂-based materials for practical hydrogen storage applications. Future research should focus on the development of novel catalysts and synthesis methods that can further reduce the operating temperatures and improve the long-term cycling stability of these promising materials.

References

- 1. NIST-MSEL Hydrogen Storage Program: Research - Introduction [ctcms.nist.gov]

- 2. Magnesium Hydride of Orthorhombic Crystal from High-Energy Ball Milling under Hydrogen Atmosphere | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MH-PCTpro: A machine learning model for rapid prediction of pressure-composition-temperature (PCT) isotherms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Aspects of MgH2 Morphological and Structural Changes during High-Energy Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caotechnology.com.au [caotechnology.com.au]

- 8. www1.eere.energy.gov [www1.eere.energy.gov]

- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Preparation Methods of Magnesium-Based Hydrogen Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

The Core Fundamentals of the Magnesium Hydride (MgH₂) Hydrolysis Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium hydride (MgH₂) has emerged as a promising material for on-demand hydrogen generation due to its high hydrogen storage capacity (7.6 wt.%), the abundance of magnesium, and the environmentally benign nature of its byproduct.[1] The hydrolysis of MgH₂, a chemical reaction with water, offers a straightforward method to release hydrogen gas. This in-depth guide delves into the core fundamentals of the MgH₂ hydrolysis reaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Fundamental Principles of MgH₂ Hydrolysis

The hydrolysis of magnesium hydride is an exothermic reaction that produces magnesium hydroxide (B78521) (Mg(OH)₂) and hydrogen gas, as described by the following equation:

MgH₂ + 2H₂O → Mg(OH)₂ + 2H₂ (ΔH = -277 kJ/mol) [2]

The theoretical hydrogen yield from this reaction is significant. When not accounting for the mass of water, the yield can reach 15.2 wt.%.[3][4] Including the water consumed, the yield is 6.4 wt.%.[1][3][4]

A primary challenge in harnessing the full potential of MgH₂ hydrolysis is the formation of a dense, insoluble magnesium hydroxide (Mg(OH)₂) passivation layer on the surface of the MgH₂ particles.[5][6] This layer acts as a barrier, preventing further contact between water and the unreacted MgH₂, which quickly slows down or even halts the reaction.[3][5] Consequently, much of the research in this field focuses on methods to overcome this passivation layer and enhance the reaction kinetics.

Key Factors Influencing Hydrolysis Performance

Several strategies have been developed to improve the rate and yield of hydrogen from MgH₂ hydrolysis. These methods primarily aim to disrupt the formation of the Mg(OH)₂ passivation layer or increase the reactive surface area.

2.1. Mechanical Milling:

Ball milling is a common technique used to reduce the particle size of MgH₂, thereby increasing its specific surface area and creating defects in the crystal structure.[3] This mechanical activation enhances the reactivity of the material. For instance, a 30-minute milled MgH₂ sample showed a conversion yield of 26%, a significant increase from the 9% yield of unmilled powder.[1] However, prolonged milling can lead to particle agglomeration, which may reduce the specific surface area.[1]

2.2. Catalytic Additives:

The addition of various catalysts to MgH₂ can significantly improve hydrolysis performance. These catalysts can be broadly categorized as:

-

Metal Halides: Salts such as MgCl₂, NaCl, and NH₄Cl have been shown to be effective.[1][7] The presence of chloride ions, in particular, can disrupt the passivation layer.[8] For example, in a 0.05 M MgCl₂ solution, the hydrogen yield from ball-milled MgH₂ was significantly enhanced compared to hydrolysis in pure water.[5] Similarly, a MgH₂-10% NH₄Cl composite demonstrated a hydrogen generation yield of 1311 mL/g in 60 minutes.[1]

-

Metal Hydrides: Composites of MgH₂ with other metal hydrides, such as LaH₃ and NaH, have shown improved hydrolysis kinetics.[1][9] The MgH₂/LaH₃ composite with a 5:1 atomic ratio yielded 1195 mL/g of H₂ in 80 minutes.[5] The addition of NaH is particularly effective, with a 10h milled MgH₂-10 wt% NaH composite in deionized water at 30 °C producing 1360 mL g⁻¹ of hydrogen.[9]

-

Carbon Materials: Graphene-like materials can increase the yield and rate of hydrogen generation by reducing particle size, increasing defects, and preventing agglomeration.[3]

2.3. Solution Composition:

The composition of the aqueous solution plays a crucial role in the hydrolysis reaction.

-

Acidic Solutions: Organic acids like acetic, citric, and oxalic acid can prevent the formation of the Mg(OH)₂ passivation layer.[3][4] The hydrogen yield approaches 100% when the molar ratio of citric acid to MgH₂ exceeds 0.9.[4]

-

Salt Solutions: As mentioned earlier, solutions containing salts like MgCl₂ and NH₄Cl can accelerate the hydrolysis process. The hydrolysis of MgH₂ in a 27.1% ammonium (B1175870) chloride solution at 298 K produced 1711.2 mL/g of H₂ in just 10 minutes, achieving a conversion rate of 99.5%.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on MgH₂ hydrolysis, providing a clear comparison of the effects of different enhancement strategies.

Table 1: Effect of Catalytic Additives on Hydrogen Generation

| Catalyst/Composite | Milling Time | Hydrolysis Medium | Temperature (°C) | Hydrogen Yield (mL/g) | Time (min) | Conversion Rate (%) |

| MgH₂-10% NH₄Cl | - | Water | Room Temp | 1311 | 60 | 85.69 |

| MgH₂/LaH₃ (5:1) | 4 h | Water | Room Temp | 1195 | 80 | - |

| MgH₂-10 wt% NaH | 10 h | Deionized Water | 30 | 1360 | - | 83.7 |

| MgH₂-10 wt% PdCl₂ | 1 h | Water | Room Temp | 1153 | 250 | - |

Table 2: Effect of Solution Composition on Hydrogen Generation

| MgH₂ Treatment | Hydrolysis Medium | Temperature (K) | Hydrogen Yield (mL/g) | Time (min) | Conversion Rate (%) |

| Untreated | 27.1% NH₄Cl solution | 298 | 1711.2 | 10 | 99.5 |

| Ball-milled (3h) | 0.05 M MgCl₂ solution | 298 | 1137.4 | 90 | - |

| Untreated | 0.5 M MgCl₂ solution | - | 1635 | 50 | - |

Table 3: Activation Energies for MgH₂ Hydrolysis under Different Conditions

| System | Activation Energy (kJ/mol) |

| MgH₂ in deionized water | ~58 |

| MgH₂ in 4.5 wt% NH₄Cl solution | ~30 |

| MgH₂-10 wt% NaH composite (10h milled) | 17.79 |

| MgH₂/LaH₃/Ni composite | 52.9 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying MgH₂ hydrolysis.

4.1. Sample Preparation: Ball Milling of MgH₂ Composites

-

Objective: To prepare MgH₂-based composites with catalytic additives and reduce particle size.

-

Apparatus: A planetary ball mill (e.g., QM-3SP4), steel balls, and a glove box under an argon atmosphere.[9]

-

Procedure:

-

Weigh the desired amounts of MgH₂ and the additive (e.g., NaH, LaH₃, salts) inside the glove box to prevent oxidation.[9]

-

Place the powder mixture and steel balls into the milling vial. A typical ball-to-powder ratio is 30:1.[9]

-

Seal the vial inside the glove box.

-

Mount the vial onto the planetary ball mill.

-

Set the desired rotational speed (e.g., 521 rpm) and milling duration.[9]

-

To prevent excessive heat, an alternating cycle of milling and cooling is often employed (e.g., 30 minutes of milling followed by a 10-minute pause).[9]

-

After milling, return the vial to the glove box to handle and store the composite powder.

-

4.2. Hydrogen Generation Measurement via Hydrolysis

-

Objective: To quantify the rate and yield of hydrogen produced from the hydrolysis of MgH₂-based materials.

-

Apparatus:

-

A reaction vessel, typically a 250 mL Pyrex glass reactor with multiple openings.[5]

-

An inlet for adding the aqueous solution (e.g., via an injector).[5]

-

An outlet for the generated hydrogen gas.[5]

-

An opening for a thermometer to monitor the reaction temperature.[5]

-

A gas collection and measurement system (e.g., a gas burette or a mass flow meter connected to a computer for data acquisition).[3][5]

-

-

Procedure:

-

Accurately weigh a small amount of the MgH₂ sample (e.g., 0.1-0.2 g) and place it into the reactor.[5]

-

Assemble the apparatus as shown in the schematics from various studies.[3][5][6]

-

Ensure the system is sealed to prevent gas leaks.

-

Inject a known volume of the desired aqueous solution (e.g., 20 mL of deionized water, MgCl₂ solution, or an organic acid solution) into the reactor to initiate the hydrolysis reaction.[5]

-

Record the volume of hydrogen gas evolved over time using the gas collection system.

-

Monitor and record the temperature of the reaction mixture.

-

Repeat the experiment at least twice to ensure reproducibility.[5]

-

4.3. Characterization of Hydrolysis Products

-

Objective: To identify the solid byproducts of the hydrolysis reaction.

-

Apparatus: X-ray Diffractometer (XRD) and Scanning Electron Microscope (SEM).[9]

-

Procedure:

-

After the hydrolysis reaction is complete, carefully collect the solid residue from the reactor.

-

Wash the residue with deionized water and dry it under vacuum.

-

Analyze the phase composition of the dried powder using XRD. The typical scanning range is 5° to 90°.[9]

-

Observe the surface morphology and elemental distribution of the hydrolysis products using SEM.[9]

-

Visualizing Reaction Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate the core concepts of MgH₂ hydrolysis.

Caption: The fundamental pathway of MgH₂ hydrolysis and the inhibitory effect of the passivation layer.

Caption: Strategies and mechanisms to overcome the Mg(OH)₂ passivation layer in MgH₂ hydrolysis.

Caption: A typical experimental workflow for studying the MgH₂ hydrolysis reaction.

References

- 1. ife.no [ife.no]

- 2. hielscher.com [hielscher.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Tailoring of Hydrogen Generation by Hydrolysis of Magnesium Hydride in Organic Acids Solutions and Development of Generator of the Pressurised H2 Based on this Process [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Unveiling the Structural Evolution of Magnesium Dihydride Under Extreme Pressures: A Technical Guide

Abstract

Magnesium dihydride (MgH₂) is a promising material for solid-state hydrogen storage due to its high hydrogen content and low cost. However, its practical application is hindered by slow kinetics and high dehydrogenation temperatures. The application of high pressure provides a powerful tool to modulate the structural and electronic properties of MgH₂, leading to a series of fascinating phase transitions. Understanding these pressure-induced transformations is crucial for the rational design of novel magnesium-based hydrides with improved thermodynamic and kinetic properties. This technical guide provides a comprehensive overview of the phase transitions in this compound under pressure, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the complex structural evolution.

Introduction

This compound (MgH₂) typically crystallizes in the tetragonal rutile-type structure (α-MgH₂) under ambient conditions.[1][2] This phase is characterized by a relatively high thermodynamic stability, which necessitates elevated temperatures for hydrogen release. The application of external pressure has been shown to induce a cascade of structural transformations to denser, more coordinated phases. This guide synthesizes the current understanding of these high-pressure polymorphs of MgH₂, providing a valuable resource for researchers in the fields of materials science, condensed matter physics, and hydrogen storage.

Pressure-Induced Phase Transitions in MgH₂

Under increasing pressure, α-MgH₂ undergoes a sequence of phase transitions to various polymorphs. The currently identified high-pressure phases include γ, β, δ', and ε-MgH₂. The exact transition pressures and the stability ranges of these phases have been the subject of numerous experimental and theoretical investigations.

The α → γ → β Phase Transition Sequence

The most well-established phase transition sequence at room temperature is the transformation from the initial α-phase to the orthorhombic γ-phase, followed by a transition to the cubic β-phase at higher pressures.[3][4]

-

α-MgH₂ (Tetragonal, P4₂/mnm): The stable phase at ambient pressure.[1][5]

-

γ-MgH₂ (Orthorhombic, Pbcn): This phase becomes more stable than the α-phase at relatively low pressures.[6]

-

β-MgH₂ (Cubic, Pa-3): A higher-pressure phase that follows the γ-phase.[1]

Theoretical calculations have also predicted other potential high-pressure phases, such as δ' and ε-MgH₂.[7] The sequence and transition pressures can be influenced by factors such as temperature, hydrostaticity of the pressure medium, and the presence of dopants.

Quantitative Data on MgH₂ Phase Transitions

The following tables summarize the key quantitative data related to the crystal structures and transition pressures of the different MgH₂ polymorphs.

| Phase | Crystal System | Space Group | Reference |

| α-MgH₂ | Tetragonal | P4₂/mnm | [1][5] |

| γ-MgH₂ | Orthorhombic | Pbcn | [6] |

| β-MgH₂ | Cubic | Pa-3 | [1] |

| δ'-MgH₂ | Orthorhombic | Pbca | [7] |

| ε-MgH₂ | Orthorhombic | Pnma | [3][7] |

Table 1: Crystal Structures of MgH₂ Polymorphs.

| Transition | Experimental Transition Pressure (GPa) | Theoretical Transition Pressure (GPa) | Reference |

| α → γ | ~0.3 - 5.5 | ~0.39 - 1.2 | [3][4][6] |

| γ → β | > 8.1 | ~3.84 - 8.1 | [3][8] |

| β → ε | - | Predicted | [4] |

Table 2: Reported Transition Pressures for MgH₂ Phase Transitions at Room Temperature. Note that experimental values can vary due to different experimental conditions.

Experimental and Computational Protocols

The study of MgH₂ under high pressure relies on a combination of sophisticated experimental techniques and theoretical calculations.

High-Pressure Synchrotron X-ray Diffraction (XRD)

High-pressure synchrotron XRD is a primary tool for in-situ investigation of crystal structure changes under compression.

Methodology:

-

Sample Preparation: A small amount of fine MgH₂ powder is loaded into a sample chamber drilled in a metal gasket. A pressure calibrant, such as ruby, is also included in the chamber.

-

Pressure Generation: A diamond anvil cell (DAC) is used to generate high pressures. The sample is placed between the culets of two opposing diamonds.

-

Pressure Measurement: The pressure is determined by measuring the fluorescence shift of the ruby calibrant.[9]

-

Data Collection: The DAC is mounted on a synchrotron beamline, and a high-brilliance X-ray beam is focused on the sample. Diffraction patterns are collected at various pressures using an area detector.

-

Data Analysis: The collected 2D diffraction images are integrated to obtain 1D diffraction patterns. The crystal structure, lattice parameters, and phase fractions are determined by Rietveld refinement of the diffraction data.

In Situ Neutron Diffraction

Neutron diffraction is particularly sensitive to the positions of light elements like hydrogen, making it an invaluable tool for studying hydrides.

Methodology:

-

Sample Environment: Due to the larger sample volume required for neutron scattering, specialized high-pressure cells like the Paris-Edinburgh press are often used.

-

Deuterated Samples: To reduce the large incoherent scattering from hydrogen, deuterated samples (MgD₂) are typically used.

-

Data Collection: The high-pressure cell is placed in a neutron beam, and diffraction patterns are collected at different pressure and temperature conditions.

-

Data Analysis: Similar to XRD, Rietveld refinement is used to analyze the neutron diffraction patterns to obtain detailed structural information, including the precise locations of deuterium (B1214612) atoms.

Raman Spectroscopy

Raman spectroscopy is a sensitive probe of vibrational modes and can be used to detect phase transitions through changes in the phonon spectra.

Methodology:

-

Sample Loading: The MgH₂ sample is loaded into a DAC, often without a pressure transmitting medium.

-

Spectra Acquisition: A laser is focused on the sample through one of the diamonds, and the scattered light is collected and analyzed by a spectrometer. Raman spectra are recorded as a function of increasing and decreasing pressure.

-

Phase Transition Identification: The appearance of new Raman modes or the disappearance of existing ones indicates a structural phase transition.

Ab Initio Computational Methods

First-principles calculations based on Density Functional Theory (DFT) are instrumental in predicting the stability of different crystal structures at high pressures and in elucidating the electronic structure and bonding characteristics.

Methodology:

-

Structural Models: The calculations start with the known or hypothetical crystal structures of the different MgH₂ polymorphs.

-

Computational Parameters: The calculations are performed using a plane-wave basis set and pseudopotentials to describe the electron-ion interactions. The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) is a commonly used exchange-correlation functional.[3] A high energy cutoff (e.g., 55 Ry) is used to ensure the convergence of the calculations.[3]

-

Enthalpy Calculations: The total energy of each structure is calculated at various volumes (and thus pressures). The enthalpy (H = E + PV) is then determined for each phase as a function of pressure.

-

Phase Transition Prediction: The transition pressure between two phases is the pressure at which their enthalpies are equal. By comparing the enthalpies of all considered phases, the pressure-stability range of each polymorph can be determined.

Visualizing the Phase Transition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the logical progression of phase transitions and a generalized experimental workflow for high-pressure studies.

Caption: Pressure-induced phase transition sequence in MgH₂.

Caption: Generalized workflow for high-pressure studies on MgH₂.

Conclusion

The application of high pressure provides a rich playground for exploring the structural landscape of this compound. The observed sequence of phase transitions from the ambient-pressure α-phase to the high-pressure γ, β, and potentially other polymorphs highlights the intricate interplay between pressure, structure, and stability in this important hydrogen storage material. A thorough understanding of these transformations, facilitated by the experimental and computational techniques detailed in this guide, is paramount for the future development of advanced Mg-based hydrides with tailored properties for energy applications. The systematic compilation of quantitative data and detailed protocols presented herein serves as a foundational resource for researchers navigating this exciting and challenging field.

References

- 1. researchgate.net [researchgate.net]

- 2. New high-pressure phase of MgH2: An ab initio constant-pressure study | AVESİS [avesis.agu.edu.tr]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. fzk.bibliothek.kit.edu [fzk.bibliothek.kit.edu]

- 5. youtube.com [youtube.com]

- 6. icj-e.org [icj-e.org]

- 7. New High-Pressure Phase of MgH2: An Ab Initio Constant-Pressure Study [gcris.agu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. The Diamond Anvil Cell (DAC) [serc.carleton.edu]

A Technical Guide to the Fundamental Properties of Bulk vs. Nanocrystalline Magnesium Hydride (MgH₂)

For Researchers, Scientists, and Drug Development Professionals